molecular formula C10H14F2O2 B13082281 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one

Cat. No.: B13082281
M. Wt: 204.21 g/mol
InChI Key: RUVYCEUPYOHIJQ-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is a specialized organic compound characterized by the presence of a difluoroacetyl group attached to a dimethylcyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto the cyclohexanone ring. One common method involves the reaction of 2,2-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroacetyl chloride
  • 2,2-Difluoroacetyl fluoride
  • 2,2-Difluoroacetyl bromide

Uniqueness

6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and stability compared to similar compounds. Additionally, the dimethylcyclohexanone core provides a rigid framework that can influence the compound’s overall behavior in chemical reactions .

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

6-(2,2-difluoroacetyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-10(2)5-3-4-6(8(10)14)7(13)9(11)12/h6,9H,3-5H2,1-2H3

InChI Key

RUVYCEUPYOHIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)C(F)F)C

Origin of Product

United States

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